molecular formula C9H14N2O3 B1518859 1-(2-hydroxyethyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1152538-22-1

1-(2-hydroxyethyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1518859
CAS No.: 1152538-22-1
M. Wt: 198.22 g/mol
InChI Key: ISYCQMCZPBNBQV-UHFFFAOYSA-N
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Description

1-(2-hydroxyethyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is a pyrazole-based building block of significant interest in medicinal chemistry and anticancer drug discovery. The pyrazole scaffold is a privileged structure in pharmaceutical research, recognized for its versatility and presence in a wide spectrum of biologically active compounds . Over 85% of FDA-approved drugs contain heterocyclic rings like pyrazole, underscoring their fundamental role in developing new therapeutic agents . This specific derivative serves as a key intermediate for researchers designing and synthesizing novel molecules that target various disease pathways. Its primary research value lies in the exploration of new anticancer and anti-inflammatory therapeutics . The pyrazole core is a common feature in compounds that act as selective COX-2 inhibitors and cytotoxic agents, making it a valuable template for investigating structure-activity relationships and mechanisms of action . Scientists are leveraging such pyrazole carboxylic acids to develop potential agents that can induce cell apoptosis and autophagy in various cancer cell lines, including A549, HepG-2, and MCF7 . The structural flexibility of the pyrazole ring allows for synthetic modification, enabling researchers to optimize pharmacokinetic and pharmacodynamic properties. As a research chemical, this compound facilitates the advancement of innovative small-molecule probes and drug candidates, contributing to the growing field of heterocyclic chemistry in oncology and inflammation research .

Properties

IUPAC Name

1-(2-hydroxyethyl)-5-propan-2-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-6(2)8-7(9(13)14)5-10-11(8)3-4-12/h5-6,12H,3-4H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYCQMCZPBNBQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=NN1CCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Hydroxyethyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is a compound of increasing interest due to its potential therapeutic applications, particularly in oncology and inflammation. This article delves into the biological activities associated with this compound, supported by recent research findings, case studies, and data tables.

  • Molecular Formula : C9H14N2O3
  • Molecular Weight : 186.22 g/mol
  • CAS Number : 1434073-21-8

Anticancer Properties

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, studies have shown that pyrazole-based compounds can modulate androgen receptors (AR), which are crucial in the development of certain cancers, particularly prostate cancer.

  • Androgen Receptor Modulation : A related compound has been identified as a potent AR modulator, demonstrating efficacy in inhibiting AR-dependent cancers. The structural similarities suggest that 1-(2-hydroxyethyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid may share similar properties, potentially offering therapeutic benefits in cancer treatment .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

  • COX Inhibition : In vitro studies have reported IC50 values indicating effective suppression of COX-2 activity. For example, certain pyrazole derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Table 1: Summary of Biological Activities

Activity TypeCompound/DerivativesIC50 ValueReference
AnticancerPyrazole derivativesVaries (e.g., 0.04 - 42.30 µM)
COX InhibitionVarious pyrazole derivatives0.04 ± 0.01 μmol
CytotoxicityN,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineIC50 = 3.25 mg/mL

Case Study: Antitumor Activity

In a study assessing various pyrazole compounds for their antitumor activity against different cell lines (e.g., MCF7, A549), it was found that specific derivatives exhibited significant cytotoxic effects with IC50 values ranging from 3.79 µM to 42.30 µM . These findings highlight the potential of pyrazole derivatives as promising candidates in cancer therapy.

The biological activity of 1-(2-hydroxyethyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid may be attributed to its ability to interact with biological targets such as enzymes involved in inflammatory pathways and receptors implicated in cancer progression. The structural features of the compound facilitate these interactions, influencing its pharmacological profile.

Scientific Research Applications

Medicinal Chemistry Applications

This compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting androgen receptors. The androgen receptor (AR) is crucial in the development of certain cancers, especially prostate cancer. Compounds derived from 1-(2-hydroxyethyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid have shown promise as potent AR modulators.

Case Study: Androgen Receptor Modulators

Research has indicated that derivatives of this compound can effectively inhibit AR activity, making them valuable in the treatment of AR-dependent cancers. For instance, one study highlighted the synthesis of N-((S)-1-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)-propan-2-yl)-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide, which demonstrated significant anti-cancer activity in preclinical models .

Pharmaceutical Development

The compound is also utilized in the development of pharmaceutical formulations. Its ability to form stable crystalline structures enhances its suitability for drug formulation processes. The characterization of these crystalline forms through X-ray powder diffraction has provided insights into their stability and solubility profiles, which are critical for effective drug delivery systems .

Table 1: Crystalline Forms and Their Properties

Crystalline FormCharacteristic Peaks (°2θ)Stability
Form I8.5, 10.4, 16.6High
Form II9.3, 15.7, 17.0Moderate
Form III9.2, 10.9, 15.1High

Biological Research and Drug Discovery

In addition to its applications in cancer treatment, this compound is explored for its potential use in other therapeutic areas such as metabolic disorders and inflammation due to its structural similarity to known bioactive compounds.

Potential Mechanisms of Action

The mechanisms through which derivatives of this compound exert their effects may include:

  • Modulation of hormonal pathways.
  • Inhibition of specific enzymes involved in disease progression.
  • Interaction with various cellular signaling pathways.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group at position 4 undergoes standard derivatization reactions:

Reaction TypeReagents/ConditionsProductYieldApplicationSource
EsterificationH₂SO₄/EtOH, reflux (12 h)Ethyl 1-(2-hydroxyethyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylate78%Prodrug synthesis
AmidationSOCl₂ → NH₃/THF (0°C → RT)1-(2-hydroxyethyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxamide65%Bioactive intermediate

Key observation: Steric hindrance from the isopropyl group reduces reaction rates compared to unsubstituted pyrazole-4-carboxylic acids .

Nucleophilic Substitution at Hydroxyethyl Group

The 2-hydroxyethyl substituent at N1 participates in selective reactions:

Reaction TypeConditionsOutcomeSelectivity NotesSource
TosylationTsCl/DMAP, CH₂Cl₂ (0°C → RT)Tosylate intermediate-OH → -OTs with 92% conversion
Mitsunobu ReactionDIAD, PPh₃, R-OH (THF, 24 h)Ether derivativesRetention of pyrazole ring integrity

Case Study : Tosylation followed by Pd(OAc)₂-mediated coupling with thiols achieved C–S bond formation (72% yield) .

Decarboxylation and Ring Modification

Controlled decarboxylation enables pyrazole ring functionalization:

ProcessConditionsProductKey FindingSource
Thermal DecarboxylationCuO/quinoline, 180°C (3 h)1-(2-hydroxyethyl)-5-isopropyl-1H-pyrazole55% yield; retains N1 substituent
Oxidative DecarboxylationKMnO₄/H₂SO₄ (0°C)Pyrazole ring cleavageForms diketone byproducts

Cyclocondensation Reactions

The carboxylic acid and hydrazine-compatible structure facilitates heterocycle formation:

Reaction PartnersConditionsProductBiological RelevanceSource
Hydrazine hydrateHCl/EtOH, reflux (6 h)Pyrazolo[1,5-a]pyrimidine derivativesAntimalarial activity (IC₅₀ = 2.1 μM)
2,3-DiaminopyridineDMF, 120°C (microwave)Imidazo[4,5-b]pyridine hybridsMAO-B inhibitors (Ki = 8.3 nM)

Metal-Catalyzed Coupling Reactions

Pd-mediated transformations enable structural diversification:

Reaction TypeCatalytic SystemOutcomeOptimization NotesSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O (90°C)Biaryl derivatives at C3/C5Limited by electron-withdrawing COOH group
C–S CouplingPd(OAc)₂/DIPEA, 1,4-dioxane (90°C)Thioether-functionalized analogsRequires N₂ atmosphere for catalyst stability

Industrial Protocol : Multi-kilogram scale C–S coupling achieved 72% yield using Pd(OAc)₂/2-mercaptoethanol under nitrogen .

Critical Analysis of Reactivity Trends

  • Electronic Effects : The electron-withdrawing carboxylic acid group deactivates the pyrazole ring toward electrophilic substitution but enhances nucleophilic reactivity at C3/C5 .

  • Steric Factors : The 5-isopropyl group hinders reactions at C4–C5 bond, favoring C3 functionalization in Pd-catalyzed couplings .

  • pH-Dependent Behavior : Carboxylic acid protonation state (pKa ≈ 3.8 ) governs aqueous solubility and metal-chelation capacity.

This compound’s multifunctional architecture makes it a strategic intermediate in pharmaceuticals (e.g., DHODH inhibitors ) and materials science. Recent advances in flow chemistry have improved yields in esterification and amidation steps by 12–15% compared to batch methods .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Compound Name Substituents Key Properties Biological Activity/Application Source
1-(2-Hydroxyethyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid N1: 2-hydroxyethyl; C5: isopropyl Limited commercial availability; potential solubility advantages from hydroxyethyl group Not explicitly reported, but pyrazole-carboxylic acids often target enzymes or receptors
1-(Propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid N1: isopropyl; C5: trifluoromethyl Higher lipophilicity due to CF₃ group; 5 suppliers listed Anticancer and antimicrobial applications inferred from similar trifluoromethyl-pyrazoles
5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid N1: phenyl; C5: isopropyl Aromatic phenyl group may enhance binding to hydrophobic pockets Used in synthetic intermediates for drug discovery
1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid N1: thiazolyl-thiophene; C5: trifluoromethyl High boiling point (541.9°C); density 1.7 g/cm³ Potential kinase inhibition based on thiazole-thiophene motifs
Tigulixostat (1-[3-cyano-1-(propan-2-yl)-1H-indol-5-yl]-1H-pyrazole-4-carboxylic acid) N1: indole-cyano; C5: H WHO-listed xanthine oxidase inhibitor Treatment of hyperuricemia and gout

Key Differences and Implications

Substituent Effects on Bioactivity: The hydroxyethyl group in the target compound may improve aqueous solubility, facilitating formulation for in vivo studies. Aromatic vs. Aliphatic Substituents: The phenyl group in 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid provides π-π stacking interactions, often critical for receptor binding. Conversely, the hydroxyethyl group offers hydrogen-bonding capabilities.

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for ethyl 1-(2-(methylthio)phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate hydrolysis (), where ester-to-acid conversion is achieved via NaOH or LiOH .

Therapeutic Potential: While the target compound lacks direct activity reports, analogues like tigulixostat () demonstrate the therapeutic relevance of pyrazole-carboxylic acids in enzyme inhibition . Derivatives with thiazole-thiophene moieties () are explored for kinase targets due to heterocyclic diversity .

Preparation Methods

General Synthetic Strategy

The synthesis of substituted pyrazole-4-carboxylic acids typically follows these steps:

  • Step 1: Formation of a substituted β-ketoester or β-diketone intermediate
    This intermediate bears the substituent at the 5-position (in this case, the isopropyl group) and an ester or keto functionality at the 4-position.

  • Step 2: Condensation with hydrazine derivatives
    Reaction with hydrazine or substituted hydrazines (e.g., 2-hydroxyethylhydrazine) leads to cyclization forming the pyrazole ring.

  • Step 3: Hydrolysis and purification
    Hydrolysis of ester groups to carboxylic acids and purification by crystallization or filtration.

Specific Preparation Method for 1-(2-hydroxyethyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

While direct literature on this exact compound is limited, closely related compounds such as 5-amino-1-(2-hydroxyethyl)pyrazole-4-carboxylic acid have been synthesized with high yield and purity, providing a strong basis for adapting methods to the isopropyl-substituted analogue.

Reported Synthesis of 5-amino-1-(2-hydroxyethyl)pyrazole-4-carboxylic acid :

  • Reactants : 2-(4b-dimethylaminomethylene)-2-cyano ethyl acetate and 2-hydroxyethylhydrazine
  • Solvent : Toluene
  • Conditions : Heating at 100°C followed by hydrolysis with sodium hydroxide at 100°C
  • Workup : Acidification to pH <5 to precipitate product
  • Yield : 86.16%
  • Reaction Scheme :
Stage Reagents/Conditions Outcome
1 2-hydroxyethylhydrazine + cyano ethyl acetate in toluene, 100°C Cyclization to pyrazole intermediate
2 NaOH hydrolysis at 100°C Conversion to carboxylic acid
3 Acidification and filtration Isolation of 5-amino-1-(2-hydroxyethyl)pyrazole-4-carboxylic acid

This method can be adapted by replacing the amino group at the 5-position with an isopropyl substituent via appropriate starting materials or post-synthetic modification.

Preparation of 5-substituted Pyrazole-4-carboxylic Acids with Alkyl Groups

The isopropyl substitution at the 5-position can be introduced by using an alkylated β-ketoester precursor or via alkylation after pyrazole ring formation.

Example: Preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid (structurally related)

  • Starting materials : 3,3-dimethoxybutane-2-one (providing acetyl group), diethyl oxalate
  • Reagents : Potassium tert-butoxide, hydrazine monohydrochloride
  • Solvent : Toluene, water, tetrahydrofuran (THF)
  • Conditions : Low temperature additions (5-10°C), stirring, filtration, recrystallization
  • Yield : 63 g product with 99.9% purity by HPLC
  • Process Highlights :
    • Use of eco-friendly aqueous medium for hydrolysis
    • Avoidance of organic solvents in some steps to reduce cost and simplify isolation
    • Multi-step purification including recrystallization from THF

This process illustrates the feasibility of preparing alkyl-substituted pyrazole carboxylic acids with high purity and yield, which can be adapted for isopropyl substitution at the 5-position.

Reaction Conditions and Optimization

Parameter Typical Conditions for Pyrazole Synthesis
Temperature 5-100°C depending on step (cyclization often at ~100°C)
Solvents Toluene, water, THF, sometimes dichloromethane or n-heptane
Base Sodium hydroxide for hydrolysis; potassium tert-butoxide for alkylation steps
Acidification Concentrated HCl to adjust pH below 5 for product precipitation
Reaction Time 2-4 hours per step depending on reaction
Purification Filtration, recrystallization, solvent removal

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Condensation/Cyclization 2-hydroxyethylhydrazine + substituted β-ketoester in toluene, 100°C Pyrazole intermediate ~86 Monitored by TLC
2 Hydrolysis NaOH aqueous solution, 100°C Pyrazole carboxylic acid High Followed by acidification
3 Acidification HCl to pH <5 Precipitated pyrazole acid - Filtration and washing
4 Purification Recrystallization in THF or similar solvents Pure pyrazole carboxylic acid >99% purity Ensures removal of impurities

Research Findings and Considerations

  • The use of 2-hydroxyethylhydrazine as a hydrazine source allows direct introduction of the hydroxyethyl group at the 1-position of the pyrazole ring.
  • Isopropyl substitution at the 5-position requires either starting materials bearing this group or selective alkylation strategies.
  • Hydrolysis and acidification steps are critical for obtaining the carboxylic acid in high purity and yield.
  • Avoidance of heavy organic solvents and use of aqueous media in hydrolysis improves environmental and economic profiles of the synthesis.
  • Reaction monitoring by thin-layer chromatography (TLC) and purity assessment by high-performance liquid chromatography (HPLC) are standard for process control.
  • Industrial scale-up benefits from simplified isolation procedures and solvent recycling.

Q & A

Basic Research Questions

How can researchers optimize the synthesis of 1-(2-hydroxyethyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid to improve yield and purity?

Methodological Answer:

  • Key Steps :
    • Regioselective Cyclization : Use a Pd-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) to introduce substituents at specific positions, as demonstrated in pyrazole derivatives .
    • Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates, balancing reactivity and byproduct formation .
    • Continuous Flow Reactors : For scale-up, adopt flow chemistry to maintain reaction consistency and reduce side reactions .
  • Purity Control : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate the final compound .

What spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to confirm substitution patterns (e.g., hydroxyethyl group at position 1, isopropyl at position 5) .
  • FTIR : Identify carboxylic acid (-COOH) stretching (~1700 cm⁻¹) and hydroxyl (-OH) bands (~3400 cm⁻¹) .
  • X-Ray Crystallography : Resolve solid-state conformation, particularly hydrogen-bonding interactions between the carboxylic acid and hydroxyethyl groups .
  • HRMS : Validate molecular formula (C9H14N2O3) with <2 ppm error .

How do the hydroxyethyl and carboxylic acid groups influence solubility and reactivity?

Methodological Answer:

  • Solubility :
    • Polar Solvents : The carboxylic acid enhances solubility in aqueous buffers (pH > 5), while the hydroxyethyl group improves miscibility in alcohols (e.g., methanol, ethanol) .
    • LogP Prediction : Use computational tools (e.g., ChemAxon) to estimate partition coefficients (experimental logP ≈ 1.2) .
  • Reactivity :
    • Carboxylic Acid Derivatization : Perform esterification (e.g., methyl ester) using thionyl chloride/methanol to study bioactivity changes .

What in vitro assays are suitable for initial biological screening (e.g., antimicrobial, anti-inflammatory)?

Methodological Answer:

  • Antimicrobial Testing :
    • MIC Assay : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anti-Inflammatory Screening :
    • COX-2 Inhibition : Measure IC50 via ELISA, comparing inhibition to celecoxib as a positive control .

Advanced Research Questions

How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?

Methodological Answer:

  • Directed Metalation : Use directing groups (e.g., -OMe, -COOEt) to control substitution at positions 3 and 4 .
  • Temperature Control : Lower reaction temperatures (0–5°C) minimize kinetic byproducts in electrophilic substitutions .
  • Computational Modeling : Apply DFT calculations (Gaussian 09) to predict transition states and optimize reaction pathways .

What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to COX-2 or bacterial FabH, focusing on hydrogen bonds with the carboxylic acid group .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes in physiological conditions .

How do structural modifications (e.g., replacing hydroxyethyl with methoxyethyl) affect bioactivity?

Methodological Answer:

  • SAR Study Design :
    • Synthesize analogs with substituent variations (e.g., methoxyethyl, ethoxyethyl) .
    • Compare bioactivity data (e.g., MIC, IC50) to identify critical functional groups .
  • Hydrogen Bond Analysis : Use crystallography or NMR titration to quantify interactions with target proteins .

What experimental conditions accelerate stability/degradation studies of this compound?

Methodological Answer:

  • Forced Degradation : Expose to UV light (ICH Q1B), acidic/basic hydrolysis (0.1M HCl/NaOH), and oxidative stress (3% H2O2) .
  • HPLC Monitoring : Track degradation products (e.g., decarboxylation or oxidation) using a C18 column (ACN/water + 0.1% TFA) .

How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, serum concentration) from conflicting studies .
  • ADME Profiling : Assess permeability (Caco-2 assay) and metabolic stability (microsomal incubation) to explain variability in efficacy .

What techniques analyze the compound’s solid-state behavior (e.g., polymorphism)?

Methodological Answer:

  • PXRD : Screen polymorphs by recrystallizing from different solvents (e.g., acetone vs. ethyl acetate) .
  • Thermogravimetry (TGA) : Measure decomposition temperatures to identify stable forms for formulation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-hydroxyethyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
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1-(2-hydroxyethyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

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